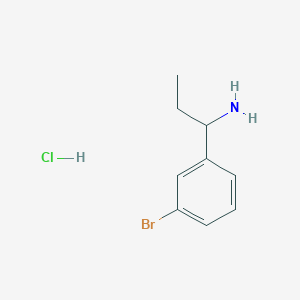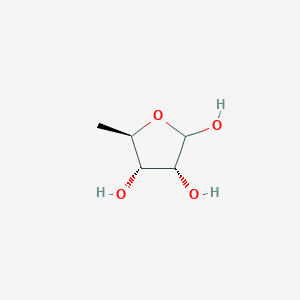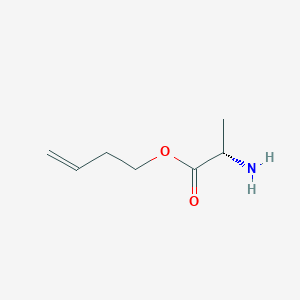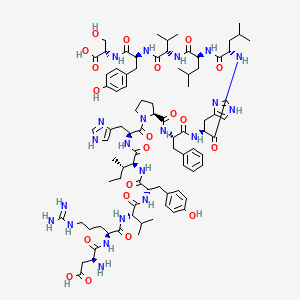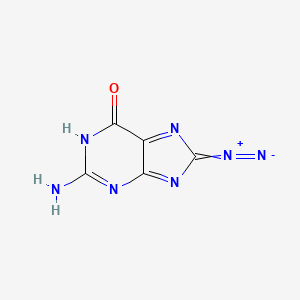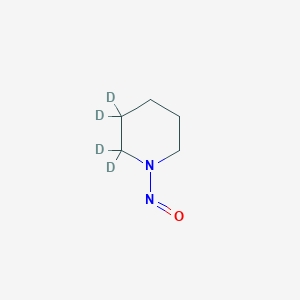
2,2,3,3-tetradeuterio-1-nitrosopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetradeuterio-1-nitrosopiperidine is a deuterated derivative of 1-nitrosopiperidine. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2 and 3 positions of the piperidine ring. Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and kinetics due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetradeuterio-1-nitrosopiperidine typically involves the deuteration of 1-nitrosopiperidine. This can be achieved through a series of steps:
Deuteration of Piperidine: Piperidine is first deuterated at the 2 and 3 positions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Nitrosation: The deuterated piperidine is then subjected to nitrosation using nitrous acid (HNO2) or a nitrosating agent like sodium nitrite (NaNO2) in an acidic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of piperidine are deuterated using deuterium gas in industrial reactors.
Continuous Nitrosation: The deuterated piperidine is continuously fed into a nitrosation reactor where it reacts with nitrosating agents under controlled conditions to produce the desired compound.
化学反応の分析
Types of Reactions
2,2,3,3-Tetradeuterio-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted piperidine derivatives.
科学的研究の応用
2,2,3,3-Tetradeuterio-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to understand the behavior of nitrosamines in biological systems.
Medicine: Investigated for its potential role in drug development and as a model compound for studying nitrosamine toxicity.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
作用機序
The mechanism of action of 2,2,3,3-tetradeuterio-1-nitrosopiperidine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential biological effects. The presence of deuterium can influence the rate of these interactions due to the kinetic isotope effect, providing insights into reaction mechanisms and pathways.
類似化合物との比較
Similar Compounds
1-Nitrosopiperidine: The non-deuterated analog of 2,2,3,3-tetradeuterio-1-nitrosopiperidine.
2,2,6,6-Tetradeuterio-1-nitrosopiperidine: Another deuterated derivative with deuterium at different positions.
N-Nitrosopiperidine-D4: A similar compound with deuterium substitution.
Uniqueness
This compound is unique due to its specific deuterium substitution pattern, which can provide distinct insights into reaction mechanisms and kinetics compared to other deuterated or non-deuterated analogs.
特性
分子式 |
C5H10N2O |
|---|---|
分子量 |
118.17 g/mol |
IUPAC名 |
2,2,3,3-tetradeuterio-1-nitrosopiperidine |
InChI |
InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i2D2,4D2 |
InChIキー |
UWSDONTXWQOZFN-BYUTVXSXSA-N |
異性体SMILES |
[2H]C1(CCCN(C1([2H])[2H])N=O)[2H] |
正規SMILES |
C1CCN(CC1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


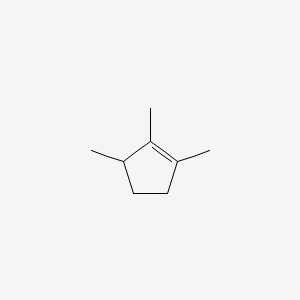
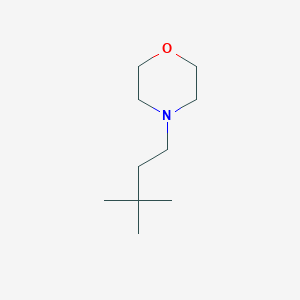
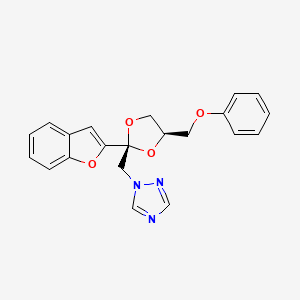
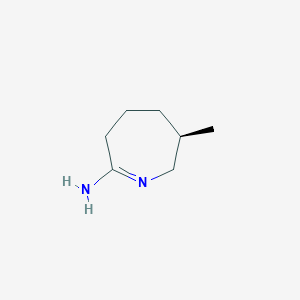
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)

